molecular formula C16H10O5 B14951146 (4-Hydroxy-9,10-dioxo-1-anthryl) acetate

(4-Hydroxy-9,10-dioxo-1-anthryl) acetate

Cat. No.: B14951146
M. Wt: 282.25 g/mol
InChI Key: WTODJCNVSBJCJT-UHFFFAOYSA-N
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Description

General Overview of the Anthraquinone (B42736) Scaffold in Scientific Research

The anthraquinone scaffold is a privileged structure in the realm of scientific research, demonstrating remarkable versatility. tandfonline.comnih.gov Naturally occurring anthraquinones are found in various plants, fungi, lichens, and insects, where they contribute to pigmentation and play defensive roles. mdpi.comwikipedia.org The planar and rigid nature of the anthraquinone core allows it to interact with biological macromolecules, leading to a broad spectrum of pharmacological activities. rsc.org Consequently, this scaffold is a focal point in drug discovery and medicinal chemistry. nih.govnih.gov

The applications of anthraquinone derivatives are diverse, ranging from their historical use as dyes to their modern application in the synthesis of hydrogen peroxide and as catalysts in the paper pulping industry. wikipedia.orgwikipedia.org In medicine, several anthraquinone-based compounds are utilized as anticancer agents, laxatives, and anti-inflammatory drugs. tandfonline.comrsc.org The therapeutic potential of these compounds often stems from their ability to intercalate into DNA, generate reactive oxygen species (ROS), and inhibit key enzymes like topoisomerases and kinases. nih.gov

Research Significance of Hydroxyl- and Acetate-Substituted Anthraquinones

The biological activity and physicochemical properties of the anthraquinone core can be significantly modulated by the introduction of various functional groups. Hydroxyl (-OH) and acetate (B1210297) (-OCOCH₃) substituents are of particular interest to researchers.

Hydroxyl groups are known to play a crucial role in the biological activity of anthraquinones. Their presence and position on the scaffold can influence the compound's ability to form hydrogen bonds, chelate metals, and participate in redox cycling. nih.gov For instance, the number and placement of hydroxyl groups can affect the antioxidant properties of anthraquinones. mdpi.com Hydroxylated anthraquinones are also key intermediates in the synthesis of more complex derivatives and are known to exhibit a range of biological effects, including antitumor activities. researchgate.net The introduction of hydroxyl groups can also lead to a bathochromic shift in the molecule's absorption spectrum, altering its color. nih.gov

Acetate groups , on the other hand, are often introduced to modify the lipophilicity and bioavailability of a parent hydroxylated compound. The acetylation of a hydroxyl group can serve as a prodrug strategy, where the acetate group is later hydrolyzed in vivo to release the active hydroxy-anthraquinone. This modification can enhance the compound's ability to cross cell membranes. Furthermore, the presence of acetate groups can influence the electronic properties of the anthraquinone ring system.

Historical Development of Anthraquinone Derivative Synthesis and Investigation

The history of anthraquinones is deeply intertwined with the development of the synthetic dye industry in the 19th century. One of the earliest significant milestones was the synthesis of the red dye alizarin (B75676) from anthracene (B1667546) in 1868 by German chemists Carl Graebe and Carl Theodore Liebermann. wikipedia.org This discovery marked a shift from reliance on natural sources for dyes to synthetic production. britannica.com

The primary method for synthesizing the anthraquinone core has historically been the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640), followed by cyclization. tandfonline.comwikipedia.org Another common method involves the oxidation of anthracene. britannica.com Over the years, numerous synthetic methodologies have been developed to introduce a wide variety of substituents onto the anthraquinone scaffold, allowing for the creation of a vast library of derivatives with tailored properties. researchgate.netnih.gov These synthetic advancements have been crucial for exploring the structure-activity relationships of anthraquinone-based compounds and for the development of new therapeutic agents and functional materials. rsc.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H10O5

Molecular Weight

282.25 g/mol

IUPAC Name

(4-hydroxy-9,10-dioxoanthracen-1-yl) acetate

InChI

InChI=1S/C16H10O5/c1-8(17)21-12-7-6-11(18)13-14(12)16(20)10-5-3-2-4-9(10)15(13)19/h2-7,18H,1H3

InChI Key

WTODJCNVSBJCJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthetic Methodologies for 4 Hydroxy 9,10 Dioxo 1 Anthryl Acetate and Analogous Structures

Strategies for Anthraquinone (B42736) Core Functionalization

The functionalization of the anthraquinone skeleton is a key focus in synthetic organic chemistry due to the prevalence of this scaffold in dyes and biologically active molecules. researchgate.netliberty.edu The strong deactivating effect of the two carbonyl groups makes electrophilic substitution challenging, necessitating the development of alternative strategies like cross-coupling reactions. liberty.edu

Direct Coupling Reactions involving Hydroxyphenol Derivatives with Anthraquinone Derivatives

Modern synthetic methods provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds, which are applicable to the anthraquinone core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are prominent methods for functionalizing anthraquinones that have suitable leaving groups like halides or triflates. researchgate.net For instance, 1-hydroxy-4-iodo-9,10-anthraquinone can be coupled with various arylboronic acids to yield aryl-substituted 1-hydroxyanthraquinones. researchgate.net

Another significant strategy is the Ullmann coupling reaction, which is particularly useful for forming carbon-nitrogen bonds. This reaction typically involves treating a halogenated anthraquinone, like bromaminic acid, with an amine in the presence of a copper catalyst. researchgate.netnih.gov While traditionally requiring harsh conditions, modern protocols using microwave irradiation can significantly shorten reaction times to as little as 2-30 minutes. nih.gov These coupling reactions represent a versatile approach for attaching a wide array of substituents, including those derived from hydroxyphenols, to the anthraquinone framework.

Coupling Reaction Catalyst Typical Substrates Bond Formed
Suzuki-MiyauraPalladium (e.g., Pd(OAc)2)Haloanthraquinones, Anthraquinone triflates, Arylboronic acidsC-C
Ullmann CouplingCopper (e.g., Cu(0))Haloanthraquinones, Amines, PhenolsC-N, C-O

Esterification Approaches for Introducing the Acetate (B1210297) Moiety

The introduction of an acetate group onto a hydroxylated anthraquinone is a direct and common transformation. This esterification can be readily achieved by reacting the hydroxyl group with an acetylating agent. A typical procedure involves the reaction of a hydroxyanthraquinone, such as 1,4-dihydroxyanthraquinone (quinizarin), with acetic anhydride (B1165640). nih.gov The reaction is often catalyzed by a small amount of acid or a base like pyridine (B92270). nih.gov In the synthesis of the related compound 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate, 1,4-dihydroxyanthraquinone is treated with acetic anhydride in dichloromethane, with a drop of pyridine to facilitate the reaction, which proceeds overnight at room temperature. nih.gov A similar mono-esterification at the 1-position would yield (4-Hydroxy-9,10-dioxo-1-anthryl) acetate.

Multi-Step Synthesis with Advanced Protection-Deprotection Strategies

For the synthesis of complex, selectively functionalized anthraquinones, multi-step reaction sequences are often necessary. In such syntheses, the strategic use of protecting groups is crucial to prevent unwanted side reactions at reactive functional groups. nih.gov For example, hydroxyl or amino groups on the anthraquinone core may need to be temporarily "masked" while other parts of the molecule are being modified.

A common protecting group for alcohols is the methoxymethyl (MOM) group, which can be installed and later removed under acidic conditions. nih.gov Protection-deprotection strategies are essential in total synthesis, allowing for the selective transformation of specific sites on a molecule without interference from other reactive groups. nih.gov For instance, a dihydroxylated anthraquinone might be di-protected before a metalation reaction is performed to ensure that the organometallic species forms at the desired position. nih.gov After the key coupling or functionalization step is complete, the protecting groups are removed in a deprotection step to reveal the final desired structure.

Advanced Synthetic Transformations Applicable to Related Anthracene-9,10-diones

Beyond direct functionalization, other advanced methods can be applied to introduce a wide range of substituents onto the anthraquinone core, often leveraging highly reactive intermediates.

Utilization of Anthraquinonyldiazonium Salts in Derivatization

Anthraquinonyldiazonium salts are highly versatile and reactive intermediates in the synthesis of functionalized anthraquinones. scispace.comresearchgate.net These salts are typically prepared from amino-9,10-anthracenediones through diazotization, a reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). masterorganicchemistry.comyoutube.com The formation of these diazonium salts requires concentrated acids due to the reduced basicity of the amino group on the anthraquinone ring. scispace.com The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be displaced by a wide variety of nucleophiles. masterorganicchemistry.comyoutube.com This reactivity opens up numerous pathways for introducing functional groups that are otherwise difficult to install directly. scispace.comyoutube.com

Sandmeyer-Type Reactions

The Sandmeyer reaction is a classic and powerful method for the transformation of aryl diazonium salts. wikipedia.org This reaction uses copper(I) salts as reagents or catalysts to replace the diazonium group with nucleophiles such as halides (Cl⁻, Br⁻) or cyanide (CN⁻). masterorganicchemistry.comwikipedia.org The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then releases nitrogen gas to form an aryl radical. wikipedia.org

This methodology is highly valuable in aromatic chemistry as it allows for the synthesis of substitution patterns that are not accessible through direct electrophilic aromatic substitution. organic-chemistry.org While classic Sandmeyer reactions are copper-catalyzed, related transformations can introduce other groups. For example, hydroxylation can be achieved by heating the diazonium salt in water, and fluorination can be performed using the Balz–Schiemann reaction. masterorganicchemistry.comwikipedia.org These Sandmeyer-type reactions significantly expand the synthetic potential of anthraquinonyldiazonium salts, making them key building blocks for diverse and complex derivatives. scispace.combohrium.com

Reaction Type Reagent(s) Product Functional Group
Sandmeyer (Chlorination)CuCl-Cl
Sandmeyer (Bromination)CuBr-Br
Sandmeyer (Cyanation)CuCN-CN
Schiemann ReactionHBF₄, heat-F
HydroxylationH₂O, H⁺, heat-OH
IodinationKI-I

Diels-Alder Cycloadditions in Anthracene (B1667546) Chemistry

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming cyclic structures and is a primary strategy for generating bicyclic compounds. orientjchem.orgresearchgate.net In anthracene chemistry, it is frequently used to form the central ring of the anthracene core. orientjchem.orgresearchgate.net A common approach involves the reaction of a 1,4-naphthoquinone (B94277) with a 1,3-diene, followed by aromatization of the resulting adduct. nih.gov

The regioselectivity of the Diels-Alder reaction is a crucial factor that dictates the substitution pattern of the final product. acs.org For instance, the cycloaddition of p-benzoquinone with 9R-(1-methoxyethyl)anthracene shows temperature-dependent diastereoselectivity. rsc.org Visible light photocatalysis can also be employed to achieve regioselective Diels-Alder reactions of anthracenes with olefins. acs.org

Ring Opening-Annulation Reactions of Anthra[1,2-d]orientjchem.orgnih.govtandfonline.comtriazine-4,7,12(3H)-triones

A more advanced and specialized method for generating substituted anthraquinone derivatives involves the manipulation of complex heterocyclic systems. The thermal opening of the orientjchem.orgnih.govtandfonline.comtriazin-4(3H)-one ring in anthra[1,2-d] orientjchem.orgnih.govtandfonline.comtriazine-4,7,12(3H)-trione can be followed by a [4+2]-cycloaddition reaction. nih.gov This ring opening-annulation strategy provides an efficient route to constructing complex fused-ring systems. nih.govnih.gov This method offers a high degree of control over the final substitution pattern and can be used to introduce functionalities that are difficult to incorporate using more traditional methods. nih.gov

Optimization of Synthetic Reaction Conditions and Green Chemistry Considerations

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing environmental impact. tandfonline.com Key parameters for optimization include temperature, reaction time, solvent, and catalyst. nih.gov

Green chemistry principles are increasingly important in synthetic organic chemistry. researchgate.net This includes the use of environmentally friendly solvents like water, the development of efficient catalysts, and the use of energy-saving techniques like microwave irradiation. tandfonline.comtandfonline.comrasayanjournal.co.in For example, an efficient and environmentally friendly method for synthesizing anthraquinone derivatives uses alum as an inexpensive and readily available catalyst in water. tandfonline.comtandfonline.com This method offers advantages such as high yields, short reaction times, and a simple work-up procedure. tandfonline.comtandfonline.com Microwave-assisted synthesis under solvent-free conditions has also been shown to be an effective and faster method for producing anthraquinone dyes. rasayanjournal.co.in

Isolation and Purification Techniques for this compound and Analogues

The isolation and purification of the final product are essential steps to remove impurities.

Chromatographic Separation Methods (e.g., Column Chromatography, TLC)

Chromatographic techniques are widely used for the separation and purification of anthraquinone derivatives. researchgate.netnih.govtandfonline.com

Thin-Layer Chromatography (TLC): TLC is a versatile analytical technique used for monitoring reaction progress and determining the appropriate solvent system for column chromatography. nih.govacademicjournals.orgmiamioh.edu It is also used for the preparative separation of small quantities of compounds. rochester.edu For anthraquinone derivatives, separations are commonly performed on silica (B1680970) gel plates with various solvent systems. researchgate.netresearchgate.net

Column Chromatography: This is a preparative technique used to purify larger quantities of compounds. cup.edu.cn Silica gel and alumina (B75360) are common stationary phases used for the separation of aromatic hydrocarbons. cup.edu.cnlookchem.com For the purification of anthracene and its derivatives, column chromatography on silica gel or alumina is often employed, with eluents such as hexane (B92381) and ethyl acetate mixtures. academicjournals.orgmdpi.com

The choice of stationary and mobile phases is critical for achieving good separation. For instance, a study on the separation of 9,10-anthraquinone derivatives evaluated various C18 stationary phases in reversed-phase liquid chromatography. nih.gov

Table 1: Chromatographic Methods for Anthraquinone Derivatives

Method Stationary Phase Mobile Phase Examples Application
Thin-Layer Chromatography (TLC) Silica gel Hexane: Ethyl Acetate Analytical monitoring, small-scale preparative
Column Chromatography Silica gel, Alumina Hexane, Hexane: Ethyl Acetate gradients Preparative purification
Reversed-Phase HPLC C18 Acetonitrile (B52724)/Water/Phosphoric Acid Analytical separation and quantification

Recrystallization and Filtration Methodologies

The purification of this compound and analogous anthraquinone structures is a critical step in their synthesis to ensure the removal of impurities such as starting materials, byproducts, and reagents. Recrystallization and filtration are common and effective techniques employed for this purpose. The success of these methods hinges on the selection of an appropriate solvent system and the careful control of experimental conditions such as temperature.

General methodologies for the purification of substituted anthraquinones often involve dissolving the crude product in a suitable solvent, followed by filtration to remove insoluble materials. The purified compound is then crystallized from the solution, typically by cooling, and collected by filtration. For instance, a general method for purifying crude 2-ethyl-anthraquinone involves dissolving it in a minimum volume of benzene (B151609) or xylene. The resulting solution is filtered to remove any solid impurities. Following this, the purified 2-ethyl-anthraquinone can be recovered by evaporation of the solvent. An alternative approach involves adding powdered alumina to the xylene solution, stirring, and then filtering to obtain a purified solution of the anthraquinone derivative.

In the purification of other impure anthraquinones, halogenated hydrocarbon solvents have been utilized. The process involves treating the impure compound with the solvent, which dissolves impurities, and then separating the purified anthraquinone by filtration. The collected solid is then washed with fresh solvent to remove any remaining soluble impurities. The efficiency of this process can be enhanced by heating the solvent to about 60°C, followed by cooling to approximately 15°C before filtration.

For certain fungal anthraquinones, a multi-step purification strategy that includes recrystallization has been described. After an initial separation by other chromatographic techniques, further purification can be achieved by recrystallization from aqueous ethanol.

The choice of solvent is paramount in recrystallization. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature. Furthermore, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

The following table summarizes various recrystallization and purification methodologies for analogous anthraquinone structures:

Compound/MixtureSolvent SystemMethodology
Crude 2-ethyl-anthraquinoneBenzene or XyleneThe crude material is dissolved in a minimal amount of the solvent, and the solution is filtered to remove solid impurities. The purified product is obtained after solvent evaporation.
Crude 2-ethyl-anthraquinoneXylene with powdered aluminaPowdered alumina is added to the xylene solution of the crude product. After stirring, the mixture is filtered to yield a purified solution.
Impure anthraquinoneHalogenated hydrocarbonThe impure compound is treated with the solvent, and the purified anthraquinone is separated by filtration and washed with fresh solvent. Heating to ~60°C and cooling to ~15°C before filtration can improve purity.
Fungal anthraquinonesAqueous ethanolUsed for final purification after initial separation by other methods.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Hydroxy 9,10 Dioxo 1 Anthryl Acetate

Vibrational Spectroscopy Applications

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in (4-Hydroxy-9,10-dioxo-1-anthryl) acetate (B1210297). The spectrum is characterized by distinct absorption bands corresponding to the vibrations of its hydroxyl, carbonyl, and aromatic moieties.

The key functional groups and their expected IR absorption bands are:

Hydroxyl Group (O-H): A broad absorption band is anticipated in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the intramolecularly hydrogen-bonded hydroxyl group at the C-4 position.

Aromatic C-H Stretching: Sharp peaks typically appear just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range, corresponding to the C-H stretching vibrations within the aromatic rings.

Ester Carbonyl (C=O): A strong, sharp absorption band is expected around 1765 cm⁻¹ for the carbonyl group of the acetate ester at C-1. This frequency is higher than that of the quinone carbonyls due to the electron-withdrawing nature of the ester oxygen.

Quinone Carbonyls (C=O): Two distinct carbonyl stretching bands are predicted. The non-hydrogen-bonded carbonyl at C-10 is expected to absorb around 1670-1660 cm⁻¹. The carbonyl at C-9, which is involved in hydrogen bonding with the C-4 hydroxyl group, will show a band at a lower frequency, typically between 1635-1620 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the anthraquinone (B42736) skeleton.

Ester C-O Stretching: A strong band corresponding to the C-O stretching of the acetate group is expected in the 1250-1180 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for (4-Hydroxy-9,10-dioxo-1-anthryl) acetate
Functional GroupExpected Absorption Range (cm⁻¹)Vibrational Mode
Phenolic O-H3400 - 3200 (broad)Stretching (H-bonded)
Aromatic C-H3100 - 3000Stretching
Ester C=O~1765Stretching
Quinone C=O (C-10)1670 - 1660Stretching (Free)
Quinone C=O (C-9)1635 - 1620Stretching (H-bonded)
Aromatic C=C1600 - 1450Stretching
Ester C-O1250 - 1180Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, enabling a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons of the acetate group. Based on data from the parent compound Quinizarin (B34044) and other substituted anthraquinones, the following assignments can be predicted. chemicalbook.com

Hydroxyl Proton (4-OH): A sharp singlet appearing far downfield, typically in the range of δ 12.5-13.0 ppm. This significant downfield shift is due to strong intramolecular hydrogen bonding with the adjacent C-9 quinone carbonyl.

Aromatic Protons (H-5, H-8, H-6, H-7): The protons on the unsubstituted benzene (B151609) ring form a complex multiplet system. Protons H-5 and H-8, which are adjacent to the carbonyl groups, are expected to resonate further downfield around δ 8.2-8.4 ppm. Protons H-6 and H-7 would appear as a multiplet at a slightly higher field, around δ 7.8-7.9 ppm.

Aromatic Protons (H-2, H-3): The protons on the substituted ring are anticipated to appear as an AX system or two doublets. H-3 is expected around δ 7.4 ppm, while H-2, being ortho to the electron-withdrawing acetate group, would be shifted downfield to approximately δ 7.7 ppm.

Acetate Protons (-OCOCH₃): A sharp singlet integrating to three protons will be present in the aliphatic region, typically around δ 2.4-2.5 ppm.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
4-OH12.75s (singlet)1H
H-5, H-88.35 - 8.25m (multiplet)2H
H-6, H-77.85 - 7.75m (multiplet)2H
H-2~7.70d (doublet)1H
H-3~7.40d (doublet)1H
-OCOCH₃2.45s (singlet)3H

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, 16 distinct signals are expected, corresponding to the 14 carbons of the anthraquinone core and the 2 carbons of the acetate group. The chemical shifts are influenced by hybridization and the electronic effects of the substituents. chemicalbook.comkoreascience.kr

Quinone Carbonyls (C-9, C-10): The two quinone carbonyl carbons are the most deshielded, appearing far downfield. C-10 is expected around δ 188 ppm, while the hydrogen-bonded C-9 will be shifted further downfield to approximately δ 190 ppm.

Acetate Carbonyl (-O COCH₃): The ester carbonyl carbon is expected to resonate around δ 169-170 ppm.

Oxygenated Aromatic Carbons (C-1, C-4): The carbons directly bonded to oxygen atoms appear at lower field in the aromatic region. C-4 (bonded to -OH) is predicted around δ 162 ppm, while C-1 (bonded to the acetate) is expected near δ 151 ppm.

Aromatic Carbons: The remaining aromatic carbons will produce signals between δ 115-140 ppm. The bridgehead carbons (C-4a, C-5a, C-8a, C-9a) typically have distinct shifts from the protonated carbons.

Acetate Methyl (-OCO CH₃): The methyl carbon of the acetate group will give a signal in the aliphatic region, around δ 21 ppm.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-9~190.0
C-10~188.0
-OCOCH₃~169.5
C-4~162.0
C-1~151.0
Aromatic C-H & Quaternary C115.0 - 140.0
-OCOCH~21.0

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure. ceon.rsmagritek.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals in Table 2 with their corresponding carbon signals in Table 3, for instance, confirming the assignments of H-2/C-2, H-3/C-3, and the methyl protons to the methyl carbon of the acetate group. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity across quaternary carbons and functional groups. Key expected correlations for this compound would include:

A correlation from the acetate methyl protons (δ ~2.45 ppm) to the ester carbonyl carbon (C=O, δ ~169.5 ppm) and to the C-1 aromatic carbon (δ ~151.0 ppm), confirming the location of the acetate group.

Correlations from the phenolic proton (4-OH, δ ~12.75 ppm) to C-4, C-3, and the bridgehead carbon C-4a.

Correlations from aromatic protons like H-2 to carbons C-1, C-3, C-4, and C-9a, which helps in sequencing the atoms in the substituted ring.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity of the aromatic protons, for example, showing a cross-peak between H-2 and H-3, and tracing the coupling network between H-5, H-6, H-7, and H-8 on the unsubstituted ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns under ionization. The molecular formula of this compound is C₁₆H₁₀O₅, which corresponds to a monoisotopic mass of approximately 282.05 Da.

In an electron ionization (EI-MS) experiment, the molecular ion peak ([M]⁺) would be observed at m/z 282. The fragmentation of anthraquinones is well-documented and typically involves characteristic losses. nih.govwikipedia.org For this specific molecule, the primary fragmentation pathways are expected to be:

Loss of Ketene (B1206846): A primary and often dominant fragmentation is the neutral loss of ketene (CH₂=C=O, 42 Da) from the acetate group, leading to the formation of a fragment ion corresponding to 1,4-dihydroxyanthraquinone (Quinizarin) at m/z 240. This is a common rearrangement for aryl acetates.

Loss of Acetyl Radical: Cleavage of the C-O bond can result in the loss of an acetyl radical (•COCH₃, 43 Da), producing a fragment ion at m/z 239.

Loss of Carbon Monoxide (CO): Following initial fragmentation, the resulting anthraquinone core can undergo successive losses of carbon monoxide (CO, 28 Da), a characteristic fragmentation pattern for quinones. For example, the ion at m/z 240 could lose CO to give a fragment at m/z 212, which could then lose another CO to yield an ion at m/z 184.

These predictable fragmentation pathways provide strong confirmatory evidence for the presence of both the anthraquinone skeleton and the acetate substituent.

X-ray Crystallography for Solid-State Structure Determination

The analysis of 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate reveals that the core anthraquinone ring system is nearly planar, with only minor deviations of the atoms from the mean plane. nih.govresearchgate.net In this analogue, both acetate groups are situated on the same side of the ring plane. nih.gov This planarity is a characteristic feature of the anthraquinone framework and is crucial for its electronic properties and ability to engage in intermolecular interactions. researchgate.net The bond lengths and angles within the molecule are within the normal ranges expected for such aromatic and carbonyl systems.

Table 1: Crystallographic Data for 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate. nih.govresearchgate.net
ParameterValue
Chemical FormulaC18H12O6
Molecular Weight324.28
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.208 (7)
b (Å)9.730 (8)
c (Å)9.902 (8)
α (°)73.257 (16)
β (°)79.986 (14)
γ (°)80.770 (14)
Volume (Å3)740.7 (10)
Z2

The crystal structure of 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate demonstrates a three-dimensional supramolecular architecture governed by non-covalent interactions. nih.gov A key feature is the presence of π-π stacking between the parallel benzene rings of adjacent molecules. researchgate.net These interactions occur between centrosymmetrically related molecules with a centroid-centroid distance of approximately 3.883 Å. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for probing the electronic properties of conjugated systems like anthraquinones. The spectrum is characterized by absorption bands that correspond to specific electronic transitions within the molecule.

The chromophore of this compound is the 9,10-anthraquinone core. The UV-Vis spectra of anthraquinone derivatives typically display several absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov

Generally, intense absorption bands are observed in the UV region between 220–350 nm, which are assigned to π → π* transitions within the aromatic system. nih.gov A weaker, broad absorption band is often observed at longer wavelengths, typically near 400 nm, which is characteristic of an n → π* transition involving the non-bonding electrons of the carbonyl oxygen atoms. nih.gov

Solvatochromic Behavior Investigations

The solvatochromic behavior of this compound, an important characteristic that describes the shift in its UV-visible absorption spectrum in response to the polarity of the solvent, provides valuable insights into the electronic structure and intermolecular interactions of the molecule. While specific experimental data for this compound is not extensively available in the public domain, the behavior can be inferred from studies on structurally similar anthraquinone derivatives.

Investigations into related anthraquinone compounds reveal a pronounced positive solvatochromism. This phenomenon is characterized by a bathochromic (red) shift of the longest wavelength absorption band (λmax) as the polarity of the solvent increases. This shift is indicative of a larger dipole moment in the excited state compared to the ground state. The stabilization of the more polar excited state by polar solvents is greater than the stabilization of the ground state, leading to a reduction in the energy gap between them and, consequently, a shift to longer wavelengths.

The effect of solvent polarity on the absorption maximum of a compound like this compound can be quantified using various solvent polarity scales, such as the Reichardt's dye (ET(30)) or Lippert-Mataga plots. A linear correlation between the absorption frequency (νmax) and the solvent polarity parameter is often observed, which allows for the estimation of the change in dipole moment upon excitation.

A hypothetical representation of the solvatochromic data for this compound, based on typical findings for similar anthraquinones, is presented in the interactive table below.

Table 1: Hypothetical Solvatochromic Data for this compound in Various Solvents

Solvent Dielectric Constant (ε) Refractive Index (n) λmax (nm)
n-Hexane 1.88 1.375 480
Toluene 2.38 1.496 488
Chloroform 4.81 1.446 495
Ethyl Acetate 6.02 1.372 502
Acetone 20.7 1.359 515
Ethanol 24.5 1.361 520
Acetonitrile (B52724) 37.5 1.344 525

Chemical Reactivity and Derivatization Studies of 4 Hydroxy 9,10 Dioxo 1 Anthryl Acetate

Reactivity of the Acetate (B1210297) Moiety

The acetate group at the 1-position of the anthraquinone (B42736) core is a primary site for chemical modification, susceptible to cleavage and transformation under various conditions.

The ester linkage in (4-Hydroxy-9,10-dioxo-1-anthryl) acetate can be readily cleaved through hydrolysis. Under aqueous basic or acidic conditions, the acetate group is hydrolyzed to yield 1,4-dihydroxyanthraquinone, also known as quinizarin (B34044). This reaction is foundational for further derivatization of the anthraquinone scaffold. For instance, in the synthesis of aminoanthraquinone derivatives, the diacetylated analogue, 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate, undergoes in situ hydrolysis to 1,4-dihydroxyanthraquinone before subsequent amination. rsc.orgrsc.org This suggests a similar reactivity for the mono-acetylated compound.

Transesterification, the exchange of the acetyl group for a different acyl group, can also be envisioned. While specific studies on the transesterification of this compound are not prevalent in the literature, the principles of acid- and base-catalyzed transesterification of esters are well-established and would be applicable. This would involve reacting the compound with an alcohol in the presence of a catalytic amount of acid or base.

Table 1: Representative Hydrolysis and Transesterification Reactions

Reaction Reagents and Conditions Product Notes
Hydrolysis BuNH₂/PhI(OAc)₂ (in situ) 1,4-Dihydroxyanthraquinone The acetate group is cleaved during the amination reaction of the diacetylated analogue. rsc.orgrsc.org

Transformations of the Hydroxyl Group

The phenolic hydroxyl group at the 4-position offers another reactive handle for the chemical modification of the molecule.

The hydroxyl group, being part of a hydroquinone-like system within the anthraquinone structure, is susceptible to oxidation. While direct oxidation of this compound to a quinone is not extensively documented, the oxidation of related hydroxyanthraquinones is known. For example, the enzymatic oxidation of anthraquinone hydroquinones is a key step in the biosynthesis of certain bioactive xanthones. nih.gov Chemical oxidation would likely proceed under standard conditions for phenol (B47542) oxidation, potentially leading to a more complex quinone system.

The hydroxyl group can readily undergo etherification. For instance, 1,4-dihydroxyanthraquinone can be methylated to form 1,4-dimethoxyanthracene-9,10-dione. rsc.orgrsc.org This suggests that the hydroxyl group in this compound can be converted to an ether linkage using alkylating agents under basic conditions.

Furthermore, the hydroxyl group can be subjected to a second esterification reaction. Treatment with an acid chloride or anhydride (B1165640) in the presence of a base would lead to the formation of a diester derivative. For example, 1,4-dihydroxyanthraquinone reacts with acylating agents to produce 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate. rsc.orgrsc.org

Table 2: Representative Transformations of the Hydroxyl Group

Reaction Reagents and Conditions Product Yield Reference
Methylation Dimethyl sulfate, K₂CO₃, Acetone, Reflux 1-Acetoxy-4-methoxyanthracene-9,10-dione - Inferred from rsc.orgrsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Anthraquinone Core

The aromatic rings of the anthraquinone core can also be functionalized, although the reactivity is significantly influenced by the existing substituents.

The anthraquinone system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two carbonyl groups. However, the presence of the electron-donating hydroxyl and acetoxy groups can facilitate electrophilic attack, directing incoming electrophiles to the ortho and para positions relative to these groups. For example, halogenation and nitration of α-hydroxyanthraquinones are known to occur, with the hydroxyl group directing the substitution. ias.ac.in

Conversely, the electron-deficient nature of the anthraquinone core makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present. While this compound itself does not possess an inherent leaving group on the aromatic rings, derivatives such as chloroanthraquinones readily undergo nucleophilic substitution. For instance, 1-chloro-4-hydroxyanthraquinone (B1606226) can react with various nucleophiles. bac-lac.gc.ca Furthermore, amination of 1,4-dihydroxyanthraquinone and its derivatives with amines in the presence of an oxidizing agent is a common method for synthesizing aminoanthraquinones. rsc.orgrsc.org The reaction proceeds via a nucleophilic attack on the anthraquinone core.

Table 3: Representative Aromatic Substitution Reactions on Related Anthraquinones

Reaction Type Substrate Reagents and Conditions Product Yield Reference
Nucleophilic Amination 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate BuNH₂, PhI(OAc)₂ 2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione 83% rsc.orgrsc.org
Nucleophilic Amination 1,4-Dimethoxyanthracene-9,10-dione BuNH₂, PhI(OAc)₂, 80 °C 1-(Butylamino)-4-methoxyanthracene-9,10-dione and 1,4-Di(butylamino)anthracene-9,10-dione 83% (combined) rsc.orgrsc.org

Regioselectivity and Stereoselectivity in Chemical Modifications

The regioselectivity of reactions on the this compound scaffold is largely governed by the directing effects of the existing substituents.

In electrophilic substitutions, the hydroxyl group is a strong activating ortho-, para-director, while the acetoxy group is a weaker ortho-, para-director. Therefore, electrophilic attack is most likely to occur at the 2- or 3-position of the substituted ring.

In nucleophilic aromatic substitution reactions on related compounds, the regioselectivity is also well-defined. For example, in the amination of 1,4-dihydroxyanthraquinone, the substitution occurs at the 2-position. rsc.orgrsc.org The reaction of 1,4,5-trihydroxy-9,10-anthraquinone (leuco-5-hydroxyquinizarin) with aldehydes can be directed to either the 2- or 3-position depending on the reaction conditions, showcasing the fine control that can be exerted over the regiochemical outcome. researchgate.net

Stereoselectivity is generally not a factor in the reactions of the planar anthraquinone core, unless chiral reagents or catalysts are employed, or subsequent reactions create chiral centers in side chains.

Synthesis of Advanced Derivatives for Specific Research Applications

The core structure of this compound, a derivative of 1,4-dihydroxyanthraquinone, presents a versatile scaffold for the development of advanced molecular systems. The inherent properties of the anthraquinone moiety, including its planarity and redox activity, make it an attractive building block for creating sophisticated derivatives with tailored functions for specific research applications. The strategic modification of this core, particularly through the manipulation of its hydroxyl and acetate groups, allows for its integration into larger, more complex molecular frameworks, including fluorescent probes and macromolecular architectures.

Fluorescent Labeling and Probe Development

The anthraquinone skeleton is a well-established fluorophore, and its derivatives are often utilized in the development of fluorescent sensors and labels. While direct studies on the use of this compound for fluorescent probe development are not extensively documented, the reactivity of the closely related 1,4-dihydroxyanthraquinone provides a strong basis for its potential in this area.

The development of fluorescent probes often involves the strategic functionalization of a core fluorophore to modulate its photophysical properties in response to specific analytes or environmental changes. For instance, the hydroxyl group in the 4-position of the anthraquinone ring can serve as a key site for derivatization.

Table 1: Potential Functionalization Strategies for Probe Development

Reactive SitePotential ModificationTarget Application
4-Hydroxyl GroupEtherification with signaling moietiesIon sensing, pH probes
1-Acetate GroupDeacetylation followed by couplingAttachment to biomolecules
Anthraquinone CoreNucleophilic substitutionTuning of fluorescent properties

Research into other anthraquinone derivatives has demonstrated the feasibility of creating fluorescent sensors. For example, a novel phenanthroline[9,10-d] imidazole-based fluorescent sensor has been synthesized for the detection of Hg2+ ions with a "turn-on" fluorescence response. researchgate.net This indicates the potential of polycyclic aromatic systems like anthraquinone to serve as the foundation for sensitive and selective chemosensors.

Furthermore, the synthesis of molecularly imprinted polymers (MIPs) for the electrochemical detection of 1,4-dihydroxyanthraquinone highlights the recognition capabilities that can be engineered around this core structure. researchgate.net Such principles could be adapted to create fluorescent probes where the binding of a target analyte to a receptor unit, appended to the this compound core, induces a change in fluorescence.

Incorporation into Complex Molecular Architectures

The rigid and planar nature of the anthraquinone unit makes this compound an excellent candidate for incorporation into complex molecular architectures such as dendrimers, polymers, and supramolecular assemblies.

The deprotection of the acetate group to reveal the 1,4-dihydroxyanthraquinone (1,4-DHA) is a key step in enabling its use as a building block for larger structures. nih.govresearchgate.net This dihydroxy derivative can participate in the formation of metallo-supramolecular coordination polymers. nih.govresearchgate.net These self-assembled structures have demonstrated good selectivity and binding for planar aromatic guests, small organic molecules, and transitional metal ions. nih.govresearchgate.net

Table 2: Examples of Complex Architectures Incorporating Anthraquinone Derivatives

Architecture TypeBuilding BlockLinkage TypePotential Application
Supramolecular Polymers1,4-DihydroxyanthraquinoneMetal-coordinationMolecular recognition, catalysis
Functional Polymers9,10-DiacetoxyanthracenePolyetherificationRedox-active materials, sensors

The synthesis of polyethers containing 9,10-diacetoxyanthracene units has been reported, showcasing the ability to integrate this moiety into polymeric chains. While not focusing on the specific isomer, this work demonstrates the principle of using acetoxy-functionalized anthraquinones in polymer synthesis. The resulting polymers can be further modified to contain anthraquinone units, which can impart specific electronic or recognition properties to the material.

The development of functional polymers is a significant area of materials science, with applications ranging from sensing to electronics. mdpi.com The incorporation of the anthraquinone core from this compound could lead to polymers with interesting redox or optical properties. For example, polymers functionalized with 1,4-dihydroxyanthraquinone have been explored for the development of electrochemical sensors. researchgate.net

The creation of complex, multi-component systems is a hallmark of modern chemistry. rsc.org The defined structure of this compound, with its distinct functional groups, allows for its use as a scaffold to build larger, well-defined molecules with advanced functions. While direct synthesis of dendrimers from this specific compound is not widely reported, the fundamental principles of dendrimer construction suggest its viability as a core or branching unit following appropriate functionalization.

Theoretical and Computational Chemistry of 4 Hydroxy 9,10 Dioxo 1 Anthryl Acetate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic characteristics of (4-Hydroxy-9,10-dioxo-1-anthryl) acetate (B1210297). Methods such as Density Functional Theory (DFT) are employed to elucidate properties like molecular orbital energies, electron density distribution, and ionization potential.

The electronic properties of anthraquinone (B42736) derivatives are significantly influenced by their substituents. For (4-Hydroxy-9,10-dioxo-1-anthryl) acetate, the hydroxyl (-OH) and acetate (-OAc) groups play a crucial role in modulating the electronic structure of the anthraquinone core. The hydroxyl group, being an electron-donating group, tends to increase the energy of the Highest Occupied Molecular Orbital (HOMO), while the acetate group, with its carbonyl moiety, can have a more complex influence.

Calculations for similar hydroxy-substituted anthraquinones have demonstrated that the positions of the hydroxyl groups affect electronic transition energies. nih.gov DFT calculations at levels like B3LYP/6-311++G(d,p) are commonly used to optimize the molecular geometry and compute electronic properties. oup.comrsc.org The energies of the HOMO and LUMO are critical in determining the molecule's reactivity and electronic absorption properties. The energy gap between these frontier orbitals provides insight into the chemical reactivity and kinetic stability of the molecule. For many anthraquinone derivatives, this gap is indicative of charge transfer within the molecule. oup.com

Table 1: Predicted Electronic Properties of this compound

Property Predicted Value Method
HOMO Energy -6.5 eV DFT/B3LYP
LUMO Energy -3.0 eV DFT/B3LYP
HOMO-LUMO Gap 3.5 eV DFT/B3LYP
Ionization Potential 7.0 eV DFT/B3LYP

Note: The values in this table are illustrative and based on typical results for similar anthraquinone derivatives.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape and flexibility of this compound. The anthraquinone core is relatively rigid, but the substituent groups, particularly the acetate group, introduce degrees of freedom that allow for different spatial arrangements.

MD simulations can be performed using force fields such as OPLS-AA in software packages like GROMACS. frontiersin.org These simulations track the atomic motions over time, providing insights into the preferred conformations and the dynamics of intramolecular interactions, such as the hydrogen bond between the hydroxyl group and the adjacent carbonyl group of the anthraquinone core.

The orientation of the acetate group relative to the anthraquinone plane is a key conformational variable. The rotation around the C-O bond of the ester linkage can lead to different conformers with varying energies and properties. MD simulations can quantify the dihedral angle distributions for this bond, revealing the most stable orientations. Furthermore, the flexibility of the acetate group can influence how the molecule interacts with its environment, which is crucial for its chemical behavior and potential biological activity. nih.gov

Table 2: Key Conformational Parameters from MD Simulations

Parameter Description Predicted Range/Value
Dihedral Angle (C-C-O-C of acetate) Rotation of the acetate group -180° to +180° (with preferences for planar conformations)
H-bond distance (O-H...O=C) Intramolecular hydrogen bond length 1.8 - 2.2 Å

Note: The values in this table are illustrative and based on general knowledge of similar molecular structures.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound, including its UV-Vis, IR, and NMR spectra.

UV-Vis Spectroscopy: The electronic absorption spectrum is typically predicted using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgresearchgate.net The choice of functional and basis set is critical for obtaining accurate predictions of the maximum absorption wavelengths (λmax). mdpi.com For anthraquinone derivatives, the UV-Vis spectrum generally shows multiple bands corresponding to π → π* and n → π* transitions. rsc.org The substituents significantly affect the position and intensity of these bands.

Vibrational Spectroscopy (IR and Raman): The IR and Raman spectra can be simulated through frequency calculations using DFT. nih.govmdpi.com These calculations provide the vibrational frequencies and intensities of the normal modes. By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational bands can be made. Key vibrational modes for this molecule would include the C=O stretching of the quinone and acetate groups, O-H stretching of the hydroxyl group, and various C-C and C-H vibrations of the aromatic rings.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations, performed on the DFT-optimized geometry, provide theoretical chemical shifts that can be compared with experimental data to confirm the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Feature Predicted Value
UV-Vis λmax (π → π*) ~350 nm
UV-Vis λmax (n → π*) ~450 nm
IR ν(C=O, quinone) 1650-1680 cm⁻¹
IR ν(C=O, acetate) 1750-1770 cm⁻¹
IR ν(O-H) 3200-3400 cm⁻¹
¹H NMR δ(aromatic H) 7.0-8.5 ppm
¹H NMR δ(acetate CH₃) 2.0-2.5 ppm
¹³C NMR δ(C=O, quinone) 180-190 ppm

Note: The values in this table are illustrative and based on typical spectral data for similar compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. This includes its formation, typically through the acetylation of 1,4-dihydroxyanthraquinone, and its hydrolysis back to the dihydroxy precursor.

DFT calculations can be used to map the potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and transition states. The calculation of activation energies and reaction energies provides a quantitative understanding of the reaction kinetics and thermodynamics.

Acetylation Mechanism: The acetylation of the hydroxyl group at the 1-position of 1,4-dihydroxyanthraquinone likely proceeds through a nucleophilic attack of the hydroxyl oxygen on the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride), followed by the elimination of a leaving group. Computational modeling can help to determine whether the reaction is concerted or stepwise and to identify the rate-determining step.

Hydrolysis Mechanism: The hydrolysis of the acetate group can be acid- or base-catalyzed. Computational studies can model the reaction pathways for both conditions. For example, under basic conditions, the mechanism would likely involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetate group, forming a tetrahedral intermediate, which then collapses to release the phenolate (B1203915) and a carboxylic acid. DFT calculations can provide the energy barriers for each step in this process.

Table 4: Illustrative Reaction Energies for Hydrolysis

Reaction Step Description Calculated ΔG (kcal/mol)
Step 1 Nucleophilic attack of OH⁻ -10
Step 2 Formation of tetrahedral intermediate +15 (Activation Energy)

Note: The values in this table are for illustrative purposes to demonstrate the type of data obtained from computational reaction mechanism studies.

Structure-Activity Relationship (SAR) Studies for Chemical Behavior and Derivatization Potential

Structure-activity relationship (SAR) studies, guided by computational chemistry, are essential for understanding how the chemical structure of this compound influences its chemical behavior and for designing new derivatives with desired properties.

The chemical reactivity and biological activity of anthraquinones are highly dependent on the nature and position of their substituents. nih.govrsc.org For this compound, the key structural features are the hydroxyl group at the 4-position and the acetate group at the 1-position.

Influence of Existing Substituents:

Hydroxyl Group: The -OH group is a strong electron-donating group that can participate in hydrogen bonding. Its presence is known to affect the redox potential and the interaction of the molecule with biological targets. nih.gov

Acetate Group: The -OAc group can act as a prodrug moiety, being hydrolyzed in vivo to release the active hydroxyl form. The ester linkage also modifies the solubility and lipophilicity of the molecule compared to its dihydroxy analogue.

Derivatization Potential: Computational SAR studies can predict how modifications to the structure of this compound would affect its properties. Potential derivatization sites include:

The Hydroxyl Group: It can be alkylated or glycosylated to modify solubility and bioavailability.

The Acetate Group: It can be replaced with other ester groups of varying chain lengths or with different functional groups to fine-tune the hydrolysis rate and other physicochemical properties.

The Anthraquinone Core: Further substitution on the aromatic rings can be explored to modulate electronic properties and steric hindrance.

By calculating descriptors such as electrostatic potential maps, HOMO/LUMO energies, and steric parameters for a series of virtual derivatives, it is possible to build predictive SAR models.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
1,4-dihydroxyanthraquinone
Acetic anhydride

Analytical Methodologies for Detection and Quantification of 4 Hydroxy 9,10 Dioxo 1 Anthryl Acetate

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of anthraquinone (B42736) derivatives due to its high efficiency, sensitivity, and applicability to non-volatile and thermally unstable compounds. nih.govcabidigitallibrary.org The development of a robust HPLC method involves the careful optimization of several parameters to achieve the desired separation and quantification.

Reverse Phase HPLC (RP-HPLC) Conditions

Reverse Phase HPLC (RP-HPLC) is the most common mode used for the analysis of (4-Hydroxy-9,10-dioxo-1-anthryl) acetate (B1210297) and related compounds. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Efficient chromatographic separation for related anthraquinones has been achieved on C18 columns. nih.govtandfonline.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, which may be modified with acids like phosphoric acid, formic acid, or acetic acid to improve peak shape and resolution. cabidigitallibrary.orgtandfonline.comoup.com Gradient elution is often employed to effectively separate compounds with a range of polarities. tandfonline.comoup.com Detection is commonly performed using a UV or Photo-Diode Array (PDA) detector, with wavelengths around 254 nm being typical for anthraquinone structures. tandfonline.comtandfonline.com

Table 1: Typical RP-HPLC Conditions for Analysis of Related Anthraquinone Compounds

ParameterConditionReference
ColumnHypersil BDS C18, 250 x 4.6 mm, 5 µm tandfonline.com
Mobile PhaseGradient mixture of 0.1 M phosphoric acid (pH 2.7) and Methanol/Acetonitrile tandfonline.comoup.com
Flow Rate1.0 mL/min tandfonline.com
Column Temperature40°C tandfonline.comoup.com
Detection Wavelength254 nm tandfonline.com
Injection Volume20 µL dergipark.org.tr

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. nih.gov This technology allows for significantly faster analysis times and improved resolution and sensitivity. A UPLC method for analyzing five anthraquinone derivatives achieved a runtime as short as 3 minutes, a significant improvement over conventional HPLC. nih.gov The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. nih.govrsc.org This makes UPLC a highly efficient tool for high-throughput screening and quality control of rhubarb-based medicines containing anthraquinones. nih.gov

Preparative HPLC for Compound Isolation and Purity Assessment

When it is necessary to isolate and purify (4-Hydroxy-9,10-dioxo-1-anthryl) acetate, for instance, from a crude reaction mixture or to isolate related impurities, the analytical HPLC method can be scaled up to a preparative scale. sielc.comsielc.com Preparative HPLC employs larger columns with a greater amount of stationary phase and higher mobile phase flow rates to handle larger sample loads. The fundamental separation principles remain the same as in analytical HPLC. Once the compound of interest is isolated, its purity can be assessed using analytical HPLC, ensuring a high degree of confidence in the identity and quality of the purified substance.

Mass Spectrometry Coupling with Chromatography (LC-MS, GC-MS)

Coupling chromatographic separation with mass spectrometry (MS) provides a powerful analytical tool that combines the separation capabilities of chromatography with the high sensitivity and specificity of mass detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective method for the quantification of anthraquinone derivatives and their metabolites in complex biological matrices like plasma. mdpi.comresearcher.lifenih.gov For compounds like Rhein, a related anthraquinone, LC-MS/MS methods have been developed using electrospray ionization (ESI), often in the negative ion mode. mdpi.comnih.gov The use of Multiple Reaction Monitoring (MRM) enhances specificity, allowing for precise quantification even at very low concentrations. mdpi.comresearcher.life For instance, an LC-MS/MS method for Rhein and its glucuronide metabolites achieved a lower limit of quantification (LLOQ) of 7.81 nM. mdpi.comresearcher.life

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, although it is less commonly used for underivatized hydroxyanthraquinones due to their low volatility. Qualitative analysis of industrial anthraquinone working solutions has been successfully performed using GC-MS to identify degradation and intermediate products. nih.govresearchgate.net For less volatile compounds, derivatization is often required to increase their volatility and thermal stability, making them amenable to GC-MS analysis.

Spectrophotometric Methods for Detection

Spectrophotometric methods are based on the principle that molecules absorb light at specific wavelengths. Due to their extensive conjugated systems, anthraquinones exhibit strong absorbance in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

UV-Visible spectrophotometry can be used as a simple and rapid method for the quantification of anthraquinones. rsc.orgnih.gov For instance, a method for the determination of 1,4-dihydroxyanthraquinone in a mixed solvent system has been described. rsc.org Another spectrophotometric method for determining dispersible anthraquinone involves its conversion to anthrahydroquinone, which is then measured at 505 nm. researchgate.net While these methods are fast and cost-effective, they may lack the specificity of chromatographic methods, especially when analyzing complex mixtures where other components might absorb at similar wavelengths.

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. This can be done to improve chromatographic behavior, increase volatility for GC analysis, or enhance detector response.

Quinones are frequently used as derivatization reagents in HPLC analysis to improve detection sensitivity. doaj.orgnih.govresearchgate.net For example, amines can be derivatized with anthraquinone-2-carbonyl chloride. The resulting tagged amines can then be detected with high sensitivity using a chemiluminescence detector after online UV irradiation, which generates reactive oxygen species from the quinone moiety. doaj.orgnih.gov While this example involves derivatizing an amine with an anthraquinone, the principle can be reversed. The hydroxyl group of this compound could potentially be derivatized to attach a fluorophore or another tag that enhances its detection by fluorescence or other sensitive detection methods. For GC-MS, derivatization of the polar hydroxyl group, for example through silylation, would be necessary to increase the compound's volatility and prevent thermal degradation in the GC inlet.

Development of Reference Standards and Quality Control Protocols for this compound

The accuracy and reliability of analytical methodologies for the detection and quantification of any chemical compound are fundamentally reliant on the availability of high-purity reference standards. For the compound this compound, the establishment of a certified reference standard is a critical prerequisite for the validation of analytical methods and for ensuring the consistency and comparability of results across different laboratories and studies. This section outlines the essential steps and considerations for the development of such reference standards and the associated quality control (QC) protocols.

While specific, publicly documented reference standards and comprehensive QC protocols for this compound are not extensively available in scientific literature, the principles for their development can be extrapolated from the established practices for other anthraquinone derivatives. The process involves the synthesis of a high-purity material, its rigorous characterization to confirm identity and purity, and the implementation of a robust quality control system to ensure its stability and consistency over time.

Synthesis and Purification of the Reference Material

The initial step in developing a reference standard for this compound is the chemical synthesis of the compound, followed by meticulous purification. The synthesis would likely involve the acetylation of a suitable precursor, such as a polyhydroxyanthraquinone. The purification of the crude product is paramount to achieving the high degree of purity required for a reference standard. Common purification techniques for compounds of this nature include:

Recrystallization: This is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical and would be determined through solubility studies to find a system that allows for the effective removal of impurities upon cooling or solvent evaporation.

Chromatography: Column chromatography, particularly using silica (B1680970) gel or other suitable stationary phases, is a powerful method for separating the target compound from by-products and unreacted starting materials. High-performance liquid chromatography (HPLC) at a preparative scale can also be employed for achieving very high purity levels.

Characterization and Certification of the Reference Standard

Once a batch of high-purity this compound has been prepared, it must undergo extensive characterization to confirm its chemical identity and to accurately determine its purity. This is typically achieved through a combination of spectroscopic and analytical techniques:

Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure of the compound by providing information about the chemical environment of the hydrogen and carbon atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate determination of the molecular weight and elemental composition of the compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule and its electronic transitions, respectively, serving as confirmatory identification tests.

Purity Assessment:

Chromatographic Methods: HPLC, particularly with a diode-array detector (DAD) or a mass spectrometer (MS), is the most common method for assessing the purity of a reference standard. The area percentage of the main peak is used to estimate purity, and the presence of any impurities can be detected and quantified.

Elemental Analysis: This technique determines the percentage of carbon, hydrogen, and other elements in the compound, which can be compared with the theoretical values to assess purity.

Thermogravimetric Analysis (TGA): TGA can be used to determine the presence of residual solvents and water content.

Quantitative NMR (qNMR): This is an absolute method for determining the purity of a compound by comparing the integral of a signal from the analyte with that of a certified reference standard of a different compound.

Quality Control Protocols

A robust quality control protocol is essential to ensure the ongoing integrity of the reference standard. This protocol would typically include the following elements:

Certificate of Analysis (CoA): Each batch of the reference standard must be accompanied by a comprehensive CoA that details the results of all characterization and purity tests.

Stability Studies: The stability of the reference standard under various storage conditions (e.g., temperature, humidity, light exposure) must be evaluated to establish a recommended storage protocol and a re-test date or expiry date.

Batch-to-Batch Consistency: For ongoing production of the reference standard, stringent quality control measures must be in place to ensure consistency between different batches.

Below is an illustrative data table representing the kind of information that would be found on a Certificate of Analysis for a reference standard of this compound.

Parameter Method Specification Result
Appearance Visual InspectionYellow to orange crystalline solidConforms
Identity ¹H NMRConforms to structureConforms
Identity Mass SpectrometryConforms to molecular weightConforms
Purity (HPLC) HPLC-UV (254 nm)≥ 98.0%99.2%
Individual Impurity HPLC-UV (254 nm)≤ 0.5%0.3%
Total Impurities HPLC-UV (254 nm)≤ 1.0%0.8%
Loss on Drying TGA≤ 0.5%0.2%
Residual Solvents GC-HSAs per ICH Q3CConforms
Elemental Analysis C, H, OTheoretical ± 0.4%Conforms

Biochemical Interactions and Mechanistic Investigations of 4 Hydroxy 9,10 Dioxo 1 Anthryl Acetate Excluding Clinical Human Trial Data, Dosage/administration, Safety/adverse Effects

Molecular Binding Studies

The interaction of (4-Hydroxy-9,10-dioxo-1-anthryl) acetate (B1210297) and related anthraquinones with biomolecules is a critical aspect of their biochemical profile. These interactions are governed by a variety of forces and mechanisms, from non-covalent bonds to the physical insertion into the DNA double helix.

Non-Covalent Interactions with Biomolecules (e.g., Proteins, Nucleic Acids)

Non-covalent interactions (NCIs) are fundamental to the structure and function of biomolecules and their interactions with ligands like anthraquinone (B42736) derivatives. rsc.org Beyond well-understood hydrogen bonds and π-stacking, a range of other NCIs, including halogen, chalcogen, and pnictogen bonds, play significant roles in these biological systems. rsc.org

For anthraquinone derivatives, π-π stacking is a particularly important interaction. The planar structure of the anthraquinone ring system facilitates stacking between the parallel benzene (B151609) rings of adjacent molecules. nih.govnih.govresearchgate.net In a closely related compound, 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate, the crystal structure reveals a supramolecular architecture arising from these π-π stacking interactions, with a centroid-centroid distance of 3.883 Å, alongside weak intermolecular C—H⋯O hydrogen bonds. nih.govnih.gov

The nature of substituents on the anthraquinone core significantly influences its binding affinity. Acetylation of hydroxyl groups, as seen in (4-Hydroxy-9,10-dioxo-1-anthryl) acetate, can enhance binding to biomolecules like DNA. neoplasiaresearch.com This is because the hydroxyl groups of hydroxy-9,10-anthraquinones can form anionic species at physiological pH, which can weaken the interaction with the negatively charged DNA backbone. By acetylating these groups, the formation of such anions is prevented, leading to improved binding. neoplasiaresearch.com For example, a tetra-acetylated derivative of 1,2,5,8-tetrahydroxy-9,10-anthraquinone (THAQ-ace) demonstrated a higher DNA binding constant compared to its non-acetylated parent compound (THAQ). neoplasiaresearch.com

Table 1: DNA Binding Constants of a Hydroxyanthraquinone and its Acetylated Derivative

CompoundBinding Constant (Kb) with Calf Thymus DNAKey Finding
1,2,5,8-tetrahydroxy-9,10-anthraquinone (THAQ)Variable with pHForms anionic species at physiological pH, potentially weakening DNA interaction. neoplasiaresearch.com
Tetra-acetylated THAQ (THAQ-ace)~105 M-1 (constant with pH)Acetylation prevents anion formation, leading to a stronger and more stable interaction with DNA. neoplasiaresearch.com

Intercalation Mechanisms with DNA (for anthraquinone derivatives)

The planar aromatic structure of the anthraquinone core is well-suited for intercalation, a process where a molecule inserts itself between the base pairs of DNA. This mode of binding is a hallmark of many anthracycline anticancer drugs, which are structurally related to hydroxyanthraquinones. neoplasiaresearch.com The interaction of 1-amino-4-hydroxy-9,10-anthraquinone, an analogue of the parent structure of the title compound, with calf thymus DNA has been confirmed through both experimental and computational studies. nih.gov

Enzymatic Transformations and Biocatalysis involving Anthraquinone Derivatives

Anthraquinone derivatives are subject to various enzymatic processes, including degradation by microorganisms and interactions with specific enzymes as inhibitors or activators.

Microbial Degradation Pathways of Anthraquinone Compounds

The biodegradation of anthraquinone compounds, particularly dyes, is a complex process involving multiple steps and various microorganisms. nih.govresearchgate.net The general mechanism often begins with a reduction reaction catalyzed by a reductase enzyme, which leads to the catalytic cracking of the conjugated bonds of the anthraquinone structure. nih.gov Following the loss of the chromophore, the complex polycyclic aromatic hydrocarbon structure is broken down into simpler aromatic molecules like naphthalene (B1677914) or anthracene (B1667546), and eventually mineralized to carbon dioxide and water under aerobic conditions. nih.gov

Several bacterial species have been identified as capable of degrading anthraquinones. For instance, organisms related to Sphingomonas and Phenylobacterium have been shown to assimilate carbon from anthraquinone in contaminated soil. asm.org A novel strain, Rhodococcus pyridinivorans GF3, was found to degrade nine different anthraquinone compounds. nih.gov Analysis of its metabolic pathway revealed that degradation proceeds via catechol and salicylic (B10762653) acid intermediates, which is distinct from the more commonly reported phthalic acid pathway. nih.gov

The degradation process can yield various smaller molecules. For example, the degradation of 1-Amino-4-benzamido anthraquinone produces intermediates such as 1,2-dihydroxyanthraquinone, phthalic acid, and benzoic acid. researchgate.net

Table 2: Microbial Degradation of Anthraquinone Compounds

MicroorganismDegradation Pathway/MechanismKey Intermediates/ProductsReference
General BacteriaReduction reaction, catalytic cracking, decomposition of aromatic rings.Benzoic acid, CO2, H2O nih.gov
Rhodococcus pyridinivorans GF3Degradation via catechol and salicylic acid pathways.Catechol, Salicylic acid nih.gov
Sphingomonas sp.Carbon assimilation from anthraquinone.Not specified asm.org
Phenylobacterium sp.Carbon assimilation from anthraquinone.Not specified asm.org

Investigation of Enzyme Inhibition/Activation in non-human models (e.g., PHD1 enzyme activity in related compounds)

Anthraquinone derivatives have been shown to modulate the activity of various enzymes. A notable example is the inhibition of prolyl hydroxylases. The anthraquinone glycoside P-1894B, produced by Streptomyces albogriseolus, is a potent inhibitor of prolyl hydroxylase purified from chick embryos, with a 50% inhibition concentration of 2.2 x 10⁻⁶ M. nih.gov The inhibition was found to be noncompetitive with respect to the (Pro-Pro-Gly)₅ substrate, with a Ki of 1.8 x 10⁻⁶ M. nih.gov

Prolyl Hydroxylase Domain (PHD) enzymes (PHD1, PHD2, and PHD3) are crucial oxygen sensors that regulate the stability of the Hypoxia-Inducible Factor (HIF) transcription factor. documentsdelivered.comresearchgate.netproteopedia.org These enzymes hydroxylate specific proline residues on HIF-α subunits, targeting them for degradation. researchgate.net The different PHD isoforms have distinct subcellular localizations; PHD1 is primarily found in the nucleus, while PHD2 is mostly in the cytoplasm and PHD3 is present in both compartments. proteopedia.orgnih.gov Inhibition of these enzymes by compounds like anthraquinone derivatives can therefore have significant effects on cellular responses to oxygen levels.

In addition to prolyl hydroxylases, other enzymes are also targeted by anthraquinones. A series of synthetic anthraquinone derivatives structurally related to the dye Reactive Blue-2 were evaluated as inhibitors of human Ectonucleoside triphosphate diphosphohydrolases (NTPDases), enzymes involved in nucleotide hydrolysis. frontiersin.orgfrontiersin.org Several compounds were identified as potent and selective inhibitors of NTPDase2 and NTPDase3, with IC₅₀ values in the nanomolar range. frontiersin.orgfrontiersin.org For instance, 1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate showed an IC₅₀ of 539 nM for NTPDase2. frontiersin.org

Table 3: Enzyme Inhibition by Anthraquinone Derivatives in Non-Human Models

EnzymeInhibitorModel SystemInhibition DataReference
Prolyl HydroxylaseP-1894B (anthraquinone glycoside)Purified from chick embryoKi = 1.8 x 10-6 M (Noncompetitive) nih.gov
NTPDase21-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonateRecombinant human enzymeIC50 = 539 nM frontiersin.org
NTPDase21-amino-4-(3-chloro-4-phenylsulfanyl) phenylamino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonateRecombinant human enzymeIC50 = 551 nM frontiersin.org

Cellular and Subcellular Interaction Studies in non-human systems

In vitro studies using cultured cell lines provide insight into the cellular effects of anthraquinone derivatives. Several studies have shown that these compounds can induce apoptosis, or programmed cell death. Synthetic derivatives of 1,3-dihydroxy-9,10-anthraquinone demonstrated significant inhibitory activity against various human cancer cell lines. nih.gov In SiHa cells, a selected compound was shown to cause cell death by apoptosis, as evidenced by phosphatidylserine (B164497) (PS) externalization and DNA fragmentation after 48 hours of incubation. nih.gov

Similarly, 1-amino-4-hydroxy-9,10-anthraquinone was found to induce apoptosis in human breast adenocarcinoma (MDA-MB-231) cells, while showing minimal cytotoxic effect on normal breast epithelial cells (HBL-100). nih.gov This suggests a degree of selectivity in the cellular response to this class of compounds. The induction of apoptosis is a complex process involving multiple cellular pathways, and the ability of anthraquinones to interact with DNA and inhibit key enzymes likely contributes to this effect. The subcellular localization of target enzymes, such as the nuclear and cytoplasmic distribution of PHDs, can further dictate the specific cellular outcomes of exposure to these compounds. nih.gov

Modulation of Cellular Responses (General Mechanistic Insights)

The cellular responses to anthraquinone derivatives are diverse and depend on their specific chemical structures. Many compounds within this class exert cytotoxic effects against various cancer cell lines through mechanisms that include the induction of apoptosis (programmed cell death). nih.govnih.gov For instance, studies on certain 1-hydroxy-3-(3-alkylamino-2-hydroxypropoxy)-9,10-anthraquinone derivatives demonstrated that they can cause cell death by apoptosis, as evidenced by DNA fragmentation and an increase in the sub-G1 cell population in cancer cells. nih.gov

The parent structures of this compound, such as 1-hydroxyanthraquinone, and its precursor, quinizarin (B34044) (1,4-dihydroxyanthraquinone), are known to possess biological activity. nih.govmedchemexpress.com Some hydroxyanthraquinone derivatives are believed to exert their anticancer effects by targeting molecular machinery essential for cell proliferation. For example, the synthetic anticancer drug mitoxantrone, which is an anthraquinone derivative, functions by inhibiting DNA topoisomerase II, an enzyme critical for DNA synthesis. nih.gov Docking studies with other 1-hydroxyanthraquinones suggest an intercalative mode of binding with DNA topoisomerase. nih.gov Furthermore, certain anthraquinones have been shown to induce cell cycle arrest, a key mechanism for controlling cell proliferation. nih.gov

Structure-Biochemical Activity Relationship (SBAR) Studies in Non-Human Models)

The relationship between the chemical structure of an anthraquinone derivative and its biochemical activity is a critical area of investigation. The cytotoxic potential of these compounds is highly dependent on the substituents attached to the anthraquinone core. researchgate.net For example, among various quinone derivatives tested against breast cancer cells, naphthoquinones such as alkannin (B1664780) and juglone (B1673114) showed particularly remarkable cytotoxicity. tubitak.gov.trnih.gov

Studies on synthetic derivatives of 1,3-dihydroxy-9,10-anthraquinone have provided insights into how specific modifications alter cytotoxicity. For instance, epoxidation of a hydroxyanthraquinone was found to increase its cytotoxic activity against tumor cells. nih.gov However, the subsequent opening of the epoxide ring with an amine did not further enhance this activity. nih.gov In a different series of compounds, 1-hydroxy-3-(3-alkylamino-2-hydroxypropoxy)-9,10-anthraquinones generally showed stronger cytotoxic effects than related 1-hydroxy-3-(3-alkylaminopropoxy)-9,10-anthraquinones, highlighting the importance of the hydroxyl group on the propoxy side chain. nih.gov

The position and nature of aryl substituents also play a significant role. In a study involving 1-hydroxyanthraquinones with aryl groups, the antitumor activity was found to be dependent on the nature of the substituent. nih.gov The presence of a 4-(methoxyphenyl) substituent at the 2-position resulted in a more effective compound compared to a 4-(3,4,5-trimethoxy) derivative. nih.gov These findings underscore that even subtle changes to the molecular structure can lead to significant variations in biological activity.

Analog Development and Screening in In Vitro or Lower Organism Models (e.g., Artemia assays)

The development of new therapeutic agents often involves the synthesis of various analogs of a lead compound, followed by screening for biological activity. A common, simple, and cost-effective preliminary screen for cytotoxicity is the brine shrimp lethality assay (BSLA) using Artemia salina larvae (nauplii). semanticscholar.org This assay is frequently used as a first step to evaluate the cytotoxic potential of chemical compounds and plant extracts. semanticscholar.orgbrieflands.comsaudijournals.com In this bioassay, the larvae are exposed to various concentrations of the test compound for 24 hours, and the concentration required to kill 50% of the population (LC50) is determined. brieflands.comjapsonline.com

While specific BSLA data for this compound is not available, results for related quinone derivatives illustrate the utility of such screening methods. The following table presents cytotoxicity data for several anthraquinone and naphthoquinone analogs against various cancer cell lines, which serves a similar purpose of initial screening.

CompoundCell LineActivity MetricValue (µM)Source
Alizarin (B75676)L929IC50>100 nih.gov
PurpurinL929IC50>100 nih.gov
QuinizarinL929IC50>100 nih.gov
AlkanninMCF-7 (Breast Cancer)IC50~5 nih.gov
JugloneMCF-7 (Breast Cancer)IC50~10 nih.gov
Aloe-emodinMDA-MB-468 (Breast Cancer)IC50~20 nih.gov
5-Acetoxy-1,4-naphthoquinoneKB (Oral Carcinoma)IC501.39 nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Hydroxy-9,10-dioxo-1-anthryl) acetate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves anthraquinone derivatives as precursors. For example, acetylation of hydroxyl groups under anhydrous conditions (e.g., acetic anhydride with catalytic sulfuric acid) is common. Purity validation requires HPLC (≥99% purity) coupled with mass spectrometry to confirm molecular weight (C₁₆H₁₂O₅, MW 296.26). NMR (¹H/¹³C) is critical for structural confirmation, particularly to verify acetylation at the 4-hydroxy position .

Q. How does the compound’s stability vary under different experimental storage conditions?

  • Methodological Answer : Stability studies should monitor degradation via UV-Vis spectroscopy (absorbance at λ_max ≈ 450 nm for anthraquinone derivatives). Storage at -20°C in amber vials under inert gas (N₂/Ar) minimizes hydrolysis of the acetate group. Accelerated stability testing (40°C/75% RH for 30 days) can predict long-term degradation pathways .

Q. What spectroscopic techniques are most effective for characterizing its electronic and structural properties?

  • Methodological Answer :

  • UV-Vis : Identifies π→π* transitions in the anthraquinone core.
  • FT-IR : Confirms ester (C=O stretch ~1740 cm⁻¹) and hydroxyl groups (broad band ~3200 cm⁻¹).
  • X-ray crystallography : Resolves spatial arrangement, particularly steric effects from the 9,10-dioxo moiety .

Advanced Research Questions

Q. How do substituents on the anthraquinone core influence reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., 9,10-dioxo) activate the acetate ester toward hydrolysis. Kinetic studies (pH-dependent HPLC monitoring) can quantify reaction rates. Computational modeling (DFT) predicts electrophilicity at the carbonyl carbon, with Mulliken charges correlating with experimental reactivity .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Dose-response assays (IC₅₀/EC₅₀) across multiple cell lines (e.g., HEK293 vs. HeLa) clarify selective toxicity. Mechanistic studies (ROS detection, apoptosis markers) differentiate between antimicrobial and cytotoxic pathways. Meta-analysis of literature on analogous anthraquinones (e.g., emodin derivatives) provides context for conflicting results .

Q. How can computational models predict interactions with biological targets (e.g., DNA topoisomerases)?

  • Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures of target proteins (PDB ID: 1SC7 for topoisomerase II) identifies binding poses. MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns. Pharmacophore mapping highlights critical H-bond donors/acceptors (e.g., anthraquinone carbonyl groups) .

Q. What experimental designs mitigate interference from byproducts during large-scale synthesis?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry to control reaction exothermicity and reduce dimerization.
  • Byproduct Monitoring : LC-MS tracks impurities (e.g., diacetylated derivatives).
  • Workup : Gradient pH extraction (pH 5–7) isolates the target compound from unreacted starting materials .

Q. How does the compound’s redox behavior impact its role in photodynamic therapy applications?

  • Methodological Answer : Cyclic voltammetry (CV) in DMSO identifies reduction potentials (E₁/2 ≈ -0.8 V vs. Ag/AgCl for anthraquinone). Photostability assays under UV irradiation (365 nm) correlate redox activity with ROS generation (e.g., singlet oxygen quantified via SOSG probe) .

Safety & Compliance

Q. What PPE and engineering controls are critical when handling this compound in aqueous environments?

  • Methodological Answer : Use nitrile gloves (≥8 mil thickness) and fume hoods with ≥100 fpm face velocity. Avoid aqueous work above pH 7, as hydrolysis releases acetic acid. Spill kits must include neutralizing agents (e.g., sodium bicarbonate) .

Key Research Directions

  • Mechanistic Toxicology : Elucidate metabolic pathways (e.g., CYP450-mediated oxidation) using hepatic microsomes.
  • Nanocarrier Design : Develop PEGylated liposomes to enhance solubility for in vivo studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.